Product packaging for Methyl 4-cyano-2-fluorobenzoate(Cat. No.:CAS No. 175596-01-7)

Methyl 4-cyano-2-fluorobenzoate

Cat. No.: B174297
CAS No.: 175596-01-7
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis Research

The importance of Methyl 4-cyano-2-fluorobenzoate in modern organic synthesis is underscored by its role as a key precursor for a variety of high-value compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, properties that are highly desirable in the development of new pharmaceuticals.

Researchers have utilized this compound as a starting material for the synthesis of various pharmaceutical intermediates. lookchem.comchemicalbook.com For instance, it is a precursor in the synthesis of 4-cyano-2-fluorobenzyl alcohol, a crucial intermediate for a range of drugs, including S1P1 receptor agonists and potential treatments for Alzheimer's disease. chemicalbook.comgoogle.com The compound's reactivity allows for nucleophilic substitution reactions at the fluorine-substituted carbon, enabling the introduction of diverse functionalities.

Furthermore, the cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration. This versatility makes this compound a powerful tool for creating libraries of compounds for drug discovery and for the development of agrochemicals. lookchem.com

Historical Context of Fluorinated Benzoate (B1203000) Esters in Chemical Development

The journey of fluorinated organic compounds began with early explorations into the unique properties conferred by the fluorine atom. The development of methods to selectively introduce fluorine into organic molecules paved the way for the synthesis of a vast array of fluorinated compounds, including benzoate esters. nih.gov Initially, the synthesis of such compounds was challenging, often requiring harsh reaction conditions. nih.gov

The mid-20th century saw significant advancements in fluorination chemistry, leading to more accessible and controllable methods for producing fluorinated aromatics. acs.orgbeilstein-journals.org The recognition of the profound impact of fluorine on the properties of organic molecules spurred further research into the synthesis and application of fluorinated building blocks. acs.org

Fluorinated benzoate esters, in particular, gained prominence as their utility in various fields became apparent. Research in the 1980s, for example, described the synthesis and liquid-crystal properties of a range of 4-cyano-2-fluorophenyl and 4-cyanofluorophenyl 4-substituted benzoates. scispace.com This highlights the early interest in the unique physicochemical properties of this class of compounds. Over the years, the development of more sophisticated synthetic methods, including transition-metal-catalyzed reactions, has greatly expanded the toolkit for creating complex fluorinated benzoate esters, solidifying their importance in modern chemical research. beilstein-journals.org The evolution of processes for producing fluorobenzoic acids and their derivatives has also been a critical enabler for the wider use of these compounds. google.com

Chemical Data of this compound

PropertyValue
CAS Number 175596-01-7 chemsrc.combldpharm.comachemblock.combldpharm.com
Molecular Formula C9H6FNO2 chemsrc.comachemblock.com
Molecular Weight 179.15 g/mol achemblock.comgeno-chem.com
Boiling Point 296.0 ± 30.0 °C at 760 mmHg chemsrc.com
Density 1.3 ± 0.1 g/cm³ chemsrc.com
Flash Point 132.8 ± 24.6 °C chemsrc.com
IUPAC Name This compound achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFXVSAECXZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570925
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175596-01-7
Record name Methyl 4-cyano-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Cyano 2 Fluorobenzoate and Its Analogues

The synthesis of Methyl 4-cyano-2-fluorobenzoate, a key intermediate in the production of various pharmaceuticals and specialty chemicals, involves several strategic chemical transformations. sjzchem-pharm.com Methodologies primarily focus on the efficient construction of the ester, cyano, and fluoro functionalities on the benzene (B151609) ring. These approaches can be broadly categorized into pathways involving the final esterification of a pre-functionalized benzoic acid, and routes where the cyano and fluoro groups are introduced onto a pre-existing benzoate (B1203000) scaffold.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyano 2 Fluorobenzoate

Reactivity in Deoxygenative Coupling Reactions

Visible-Light-Mediated Metal-Free Deoxygenative Coupling with Alcohols and Pyridines

Recent advancements in synthetic organic chemistry have highlighted a novel, metal-free method for the deoxygenative coupling of alcohol-derived benzoates with pyridines, a reaction promoted by visible light. In this context, Methyl 4-cyano-2-fluorobenzoate has been identified as a superior activating group for alcohols. This protocol allows for the functionalization of a wide range of primary, secondary, and tertiary alcohols, which are first converted into their corresponding 4-cyano-2-fluorobenzoate esters. These esters then undergo a coupling reaction with various pyridine (B92270) derivatives under mild, water-compatible conditions, proving effective even in late-stage functionalization and for the synthesis of DNA-encoded libraries.

The reaction demonstrates broad applicability, tolerating a variety of functional groups on the alcohol-derived substrates, including ethers, indoles, imidazoles, and protected amines. The efficiency of this transformation is notable, providing good to excellent yields for the coupled products.

Role of Electron-Deficiency in Benzoate (B1203000) Ester Reactivity

The superior performance of the 4-cyano-2-fluorobenzoate ester in these deoxygenative coupling reactions is attributed to its electronic properties. A systematic evaluation of different benzoate esters revealed that a balance between the electron-deficiency of the ester and the localization of the negative charge in the carbonyl group is crucial for reactivity. While more electron-deficient esters like dinitrobenzoates were tested, they were found to be unsuitable as the negative charge localized on the nitro groups, leading to their reduction rather than the desired fragmentation of the ester.

The 4-cyano-2-fluorobenzoate derivative strikes an optimal electronic balance, facilitating the necessary single-electron transfer and subsequent fragmentation. This electron-deficient nature is key to its enhanced reactivity compared to other benzoate esters, leading to significantly higher yields of the desired coupled product.

Mechanistic Pathways of Electron Transfer Processes

The proposed mechanism for this visible-light-mediated deoxygenative coupling involves a photoinduced single-electron transfer (SET) process. The reaction is initiated by the visible light irradiation of a Hantzsch ester, which acts as an electron donor. The excited Hantzsch ester donates an electron to the 4-cyano-2-fluorobenzoate ester.

Upon accepting an electron, the benzoate ester forms a radical anion. This radical anion is unstable and undergoes β-scission fragmentation, releasing the desired alkyl radical from the alcohol and a benign carboxylate byproduct. Concurrently, a second equivalent of the Hantzsch ester activates the pyridine derivative through another photoinduced SET, forming a cyanopyridine radical anion. The final step involves a radical-radical coupling between the alkyl radical and the persistent cyanopyridine radical anion to forge the new carbon-carbon bond. The presence of sodium acetate (B1210297) in the reaction mixture is crucial as it is proposed to facilitate the fragmentation by deprotonating the radical cation of the Hantzsch ester, thereby preventing unproductive back electron transfer.

Electrochemical Reduction Studies and Carbon-Fluorine Bond Cleavage

Anion Radical Formation and Stepwise Dissociative Electron Transfer

The electrochemical reduction of fluorinated aromatic compounds, including fluorobenzoates, is a subject of significant mechanistic interest. For many aryl fluorides, the cathodic defluorination is suggested to proceed via a stepwise dissociative electron transfer mechanism. researchgate.net This process begins with a one-electron reduction of the substrate to form a radical anion intermediate. researchgate.net

In the case of fluorobenzoates, a substrate-dependent mechanistic switch has been reported. For some isomers, such as methyl-2-fluorobenzoate, voltammetric studies at high scan rates have shown a reversible electron transfer, which is indicative of a stable radical anion. researchgate.net The subsequent decomposition of this radical anion into the corresponding aryl radical and a fluoride (B91410) ion is the rate-limiting step. researchgate.net This stepwise process, where electron transfer and bond cleavage are distinct events, is a common pathway in the electrochemical reduction of aryl halides.

Electro-dimerization Phenomena

In contrast to the stepwise C-F bond cleavage observed for some isomers, other fluorobenzoates exhibit different reactivity upon electrochemical reduction. For instance, methyl-4-fluorobenzoate has been found to undergo electro-dimerization rather than hydrodefluorination. researchgate.net

Systematic voltammetric studies, supported by analogous dimerization behavior of compounds like 4-fluorobenzonitrile (B33359) and pentafluoronitrobenzene, suggest a mechanism where the dimerization occurs between the initially formed radical anions. researchgate.net This is followed by the cleavage of the carbon-fluorine bonds. This dimerization pathway represents an alternative fate for the radical anion intermediate, highlighting how the substitution pattern on the benzene (B151609) ring can significantly influence the reaction outcome in electrochemical reductions. Mechanistically, it has been proposed that the coupling can occur either between two radical anions or via the dimerization of neutral aryl radicals formed after initial fragmentation. researchgate.net

Interactive Data Table: Reactivity of Benzoate Esters in Deoxygenative Coupling

Benzoate Ester DerivativeActivating GroupYield of Coupled Product (%)
3 4-cyano-2-fluorobenzoate 84
1 2,4-dinitrobenzoate0
2 4-nitrobenzoate0
4 4-(trifluoromethyl)benzoate25
5 4-cyanobenzoate56
6 4-chlorobenzoate15
7 benzoate<5
8 4-methoxybenzoate0

Data sourced from a study on metal-free deoxygenative coupling of alcohol-derived benzoates and pyridines.

Influence of Electron-Withdrawing Groups on Reductive Behavior

Electron-withdrawing substituents facilitate the reduction of aromatic rings by lowering the energy of the lowest unoccupied molecular orbital (LUMO). This makes the acceptance of an electron into the π-system more energetically favorable, resulting in a less negative reduction potential. In the case of this compound, the cumulative electron-withdrawing effect of the ester, cyano, and fluoro groups is expected to make it more susceptible to reduction compared to unsubstituted methyl benzoate or monofunctionalized derivatives.

Studies on the electrochemical reduction of substituted benzoic acids and their esters have shown that electron-withdrawing groups make the reduction process easier acs.org. The reduction of methyl benzoate in aprotic media leads to the formation of a relatively stable radical anion researchgate.net. The presence of additional electron-withdrawing groups, such as the cyano and fluoro substituents in this compound, would further stabilize this radical anion, thereby shifting the reduction potential to more positive values.

The position of these groups on the aromatic ring is also crucial. The methyl ester group at C1, the fluoro group at C2, and the cyano group at C4 all contribute to the delocalization and stabilization of the negative charge in the radical anion intermediate. This delocalization is a key factor in determining the ease of reduction.

Based on these principles, the expected trend in reduction potentials for related compounds is presented in the interactive data table below.

Table 1: Predicted Relative Reduction Potentials of Substituted Benzoates

Compound Substituents Predicted Ease of Reduction
Methyl Benzoate -COOCH₃ Baseline
Methyl 4-cyanobenzoate -COOCH₃, 4-CN Easier than Methyl Benzoate
Methyl 2-fluorobenzoate -COOCH₃, 2-F Easier than Methyl Benzoate
This compound -COOCH₃, 4-CN, 2-F Easiest

Nucleophilic Substitution Reactions Involving the Fluoro and Cyano Groups

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing cyano and methyl ester groups. The fluorine atom at the C2 position is the most likely site for nucleophilic attack.

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this negatively charged intermediate, thereby facilitating the reaction. In this compound, the cyano group is para to the fluorine atom, and the methyl ester group is ortho, providing significant activation for the displacement of the fluoride ion. Fluorine is an excellent leaving group in SNAr reactions, which further enhances the reactivity of the substrate.

A variety of nucleophiles are expected to displace the fluorine atom. For instance, reactions with amines, alkoxides, and thiolates would lead to the corresponding 2-substituted-4-cyanobenzoates. A general reaction scheme is depicted below:

Scheme 1: General Nucleophilic Aromatic Substitution of this compound

Image of the general reaction of this compound with a nucleophile (Nu-), resulting in the substitution of the fluorine atom with the nucleophile.

While specific kinetic data for this compound is not available, the reactivity can be inferred from studies on similar systems. For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates the selective substitution of fluorine atoms at positions activated by electron-withdrawing groups rsc.org.

The cyano group, while being a strong electron-withdrawing group, is generally not a good leaving group in SNAr reactions. However, under certain conditions, such as in the presence of strong nucleophiles and high temperatures, displacement of the cyano group could potentially occur, though it is expected to be a much less favorable process than the substitution of the fluorine atom.

Table 2: Expected Products from Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu⁻) Reagent Example Expected Product
Amine R₂NH Methyl 2-(dialkylamino)-4-cyanobenzoate
Alkoxide RO⁻ Methyl 2-alkoxy-4-cyanobenzoate
Thiolate RS⁻ Methyl 2-(alkylthio)-4-cyanobenzoate
Hydroxide (B78521) OH⁻ Methyl 4-cyano-2-hydroxybenzoate

Hydrolysis and Reduction Reactions of Ester and Cyano Functionalities

The methyl ester and cyano groups of this compound are both susceptible to hydrolysis and reduction, and the selectivity of these transformations can be controlled by the choice of reagents and reaction conditions.

Hydrolysis:

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. Given the presence of other functional groups, mild reaction conditions might be necessary to avoid unwanted side reactions. The hydrolysis of sterically hindered esters, which can be resistant to saponification, has been achieved under non-aqueous alkaline conditions arkat-usa.orgresearchgate.net.

The cyano group can also be hydrolyzed to a carboxylic acid group under more forcing acidic or basic conditions, typically requiring prolonged heating. This would lead to the formation of 2-fluoroterephthalic acid. Selective hydrolysis of the ester in the presence of the nitrile is generally achievable under milder basic conditions.

Table 3: Predicted Hydrolysis Products of this compound

Conditions Functional Group Reacting Product
Mild base (e.g., NaOH(aq), rt) Ester 4-cyano-2-fluorobenzoic acid
Strong acid/base, heat Ester and Cyano 2-fluoroterephthalic acid

Reduction:

The reduction of the ester and cyano groups can also be performed selectively. The methyl ester can be reduced to a primary alcohol, (4-cyano-2-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, although its reactivity can be enhanced with certain additives reddit.com.

The cyano group can be reduced to a primary amine, (4-(aminomethyl)-3-fluorobenzyl)methanol, also using strong reducing agents like LiAlH₄. Catalytic hydrogenation (e.g., H₂/Raney Ni or H₂/Pd/C) can be employed for the selective reduction of a nitrile in the presence of an ester researchgate.net. Conversely, under specific conditions, it is possible to selectively reduce an ester in the presence of a nitrile researchgate.netnih.gov.

Table 4: Predicted Reduction Products of this compound

Reagent Functional Group(s) Reduced Major Product
LiAlH₄ Ester and Cyano (4-(aminomethyl)-3-fluorophenyl)methanol
NaBH₄ Ester (generally unreactive) No reaction
H₂/Raney Ni Cyano Methyl 4-(aminomethyl)-2-fluorobenzoate

Strategic Applications of Methyl 4 Cyano 2 Fluorobenzoate in Complex Organic Synthesis

Methyl 4-cyano-2-fluorobenzoate as a Key Building Block in Small Molecule Synthesis

This compound serves as a fundamental and versatile building block in the construction of complex small molecules. cymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce a variety of functional groups and build intricate molecular frameworks. The electron-withdrawing nature of the cyano and fluoro groups activates the aromatic ring, influencing its reactivity in various transformations.

A notable application of this compound is in visible-light-mediated metal-free deoxygenative coupling reactions. nih.govrsc.org In these reactions, 4-cyano-2-fluorobenzoate esters, derived from a wide range of primary, secondary, and tertiary alcohols, demonstrate superior reactivity compared to other benzoate (B1203000) esters. nih.govrsc.org This methodology allows for the efficient cross-coupling of alcohols with pyridines, tolerating a broad spectrum of functional groups including furans, thiophenes, indoles, and N-Boc protected amines. nih.govrsc.org The reaction proceeds under mild conditions and provides good yields of the cross-coupled products. nih.govrsc.org

The versatility of this compound is further highlighted by its use in the synthesis of fluorinated compounds with potential pharmaceutical applications. The fluorine atom can be displaced by nucleophiles, enabling the creation of diverse derivatives with enhanced biological activity.

Synthetic Utility in Pharmaceutical Intermediate Development

The structural motifs present in this compound make it a highly sought-after intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). cymitquimica.combldpharm.com

Application in Enzalutamide Precursor Synthesis

A significant application of this compound lies in the synthesis of precursors for Enzalutamide, a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. rhhz.netgoogle.com In several synthetic routes to Enzalutamide, related bromo-fluoro-benzoic acid derivatives are key starting materials. For instance, 4-bromo-2-fluorobenzoic acid is converted to its methyl ester, which then undergoes a series of transformations including Ullmann ligation and amidation to construct the core structure of Enzalutamide. rhhz.netnih.gov While not a direct precursor in all published routes, the underlying chemical transformations highlight the importance of the substituted fluorobenzoate scaffold. In one approach, copper-catalyzed aryl amination of a thiohydantoin intermediate with methyl 4-bromo-2-fluorobenzoate is a key step. nih.gov

Role in Other Drug Intermediate Construction

Beyond Enzalutamide, the structural features of this compound and its derivatives are valuable in the synthesis of other pharmaceutical intermediates. For example, the related compound 4-cyano-2-fluorobenzyl alcohol is a crucial intermediate for various drugs, including S1P1 receptor agonists and treatments for Alzheimer's disease. lookchem.comgoogle.com The cyano and fluoro-substituted aromatic ring is a common pharmacophore in modern drug discovery. The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, often utilizes building blocks derived from or similar to this compound. google.comgoogle.com

Derivatization for Enhanced Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies, including modifications of the ester group and substitution reactions on the aromatic ring.

Ester Modifications, including tert-Butyl 4-cyano-2-fluorobenzoate

The methyl ester of 4-cyano-2-fluorobenzoic acid can be readily transformed into other esters, such as tert-Butyl 4-cyano-2-fluorobenzoate. acs.orgnih.gov This modification is typically achieved by reacting 4-cyano-2-fluorobenzoic acid with tert-butanol (B103910) in the presence of a coupling agent like Boc anhydride (B1165640) and a catalyst such as DMAP. acs.orgnih.gov The tert-butyl ester can offer advantages in certain synthetic contexts, such as providing a more sterically hindered environment or acting as a protecting group that can be cleaved under specific conditions. Research has shown that 4-cyano-2-fluorobenzoate esters exhibit superior reactivity in certain coupling reactions compared to other substituted benzoates. nih.govrsc.org

Aromatic Substitutions and Functional Group Tolerance in Coupling Reactions

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. scispace.com This reactivity is crucial for building molecular complexity.

Furthermore, the compound and its derivatives exhibit excellent functional group tolerance in various coupling reactions. nih.govrsc.orgrsc.org This is a significant advantage in multi-step syntheses, as it minimizes the need for protecting groups and allows for more efficient and streamlined synthetic routes. For instance, in copper-catalyzed oxidative esterification reactions, phenols with cyano groups can be successfully coupled with various benzaldehydes. rsc.org Similarly, palladium-catalyzed denitrative coupling reactions of nitroarenes show tolerance for cyano groups. acs.org The ability to perform these transformations in the presence of sensitive functional groups underscores the robustness and versatility of this chemical scaffold in modern organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Cyano 2 Fluorobenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework and identifying the chemical environments of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Methyl 4-cyano-2-fluorobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents: the electron-withdrawing cyano (-CN) and methoxycarbonyl (-COOCH₃) groups, and the electronegative fluorine (-F) atom. The fluorine atom, positioned ortho to the ester, and the cyano group, para to the ester, create a unique electronic environment. The proton ortho to the fluorine (at C3) would likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The proton ortho to the cyano group (at C5) would also be a doublet of doublets, coupling with its neighboring proton and a longer-range coupling to the fluorine. The proton at C6, situated between the ester and the cyano group, would exhibit a complex multiplet.

The methyl protons of the ester group (-COOCH₃) are in a different chemical environment and would typically appear as a sharp singlet in the upfield region of the spectrum, generally around 3.9-4.0 ppm.

For the closely related isomer, Methyl 2-cyano-4-fluorobenzoate , experimental data shows a doublet of doublets at δ 8.18, a doublet of doublets at δ 7.50, a multiplet at δ 7.38 for the aromatic protons, and a singlet at δ 4.01 for the methyl protons, illustrating the types of signals expected for this class of compounds chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (at C3)7.5 - 7.8dd (doublet of doublets)
Aromatic H (at C5)7.6 - 7.9dd (doublet of doublets)
Aromatic H (at C6)7.9 - 8.2m (multiplet)
Methyl Protons (-OCH₃)3.9 - 4.1s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets.

The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the range of approximately 110-140 ppm. The carbon attached to the fluorine atom (C2) will show a large C-F coupling constant and its chemical shift will be significantly affected. The carbons attached to the electron-withdrawing cyano (C4) and ester (C1) groups will also be shifted downfield. The carbon bearing the cyano group (C4) and the cyano carbon itself will appear as quaternary carbons with characteristically lower intensities.

Cyano Carbon (-C≡N): The nitrile carbon signal is typically found in the 115-120 ppm region.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is shielded and will appear upfield, usually around 50-55 ppm.

For the related compound 4-cyanobenzoic acid , the aromatic carbons appear between δ 129.13 and 134.92 ppm, the cyano carbon at δ 118.25 ppm, and the carboxyl carbon at δ 166.14 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-C =O)160 - 170
Aromatic C1 (-C -COOCH₃)125 - 135
Aromatic C2 (-C -F)160 - 165 (with C-F coupling)
Aromatic C3115 - 125 (with C-F coupling)
Aromatic C4 (-C -CN)110 - 120
Aromatic C5, C6130 - 140
Cyano Carbon (-C ≡N)115 - 120
Methyl Carbon (-OC H₃)50 - 55

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR provides clear and intense signals.

For this compound, which contains a single fluorine atom on the aromatic ring, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Aromatic fluorine atoms typically resonate in a range of -100 to -140 ppm relative to a standard like CFCl₃. The signal for the fluorine atom in this compound would likely appear as a multiplet due to coupling with the nearby aromatic protons (H3 and H5). This coupling provides valuable information about the substitution pattern on the benzene ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm vs CFCl₃)Predicted Multiplicity
Aromatic Fluorine-100 to -130m (multiplet)

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₆FNO₂), the calculated monoisotopic mass is 179.03825 Da uni.lu. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 180.04553 uni.lu.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule under electron ionization would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 148.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment corresponding to the fluorinated benzonitrile (B105546) cation at m/z 120.

Decarbonylation: Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment is also a possible pathway.

Table 4: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺C₉H₆FNO₂⁺179.03825
[M+H]⁺C₉H₇FNO₂⁺180.04608
[M-OCH₃]⁺C₈H₄FNO⁺149.02769
[M-COOCH₃]⁺C₇H₄FN⁺121.03274

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

C≡N Stretch: The nitrile group has a very sharp and distinct absorption band, typically appearing in the region of 2220-2260 cm⁻¹.

C=O Stretch: The ester carbonyl group exhibits a strong, sharp absorption band, usually found between 1720-1740 cm⁻¹. Conjugation with the aromatic ring can shift this band to a slightly lower wavenumber.

C-O Stretch: The C-O single bonds of the ester group will show strong stretching vibrations in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring occurs just above 3000 cm⁻¹.

C-F Stretch: The carbon-fluorine bond stretch gives a strong absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Nitrile (-C≡N)Stretch2220 - 2260 (sharp, medium)
Ester Carbonyl (C=O)Stretch1720 - 1740 (strong, sharp)
Aromatic C=CStretch1450 - 1600 (multiple bands)
Ester C-OStretch1100 - 1300 (strong)
Aromatic C-FStretch1000 - 1250 (strong)
Aromatic C-HStretch3000 - 3100 (medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* transitions of the electrons in the benzene ring.

The benzene ring itself has characteristic absorptions, which are shifted and intensified by the presence of substituents. The combination of the cyano, fluoro, and methoxycarbonyl groups on the benzene ring constitutes a chromophore. These substituents can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum would be expected to show one or more strong absorption bands in the 200-300 nm range, characteristic of the substituted aromatic system. The formation of charge-transfer complexes with other molecules could lead to the appearance of new, broad absorption bands at longer wavelengths.

X-ray Crystallography for Solid-State Structural Analysis (where applicable to research compounds or analogues)

To illustrate the application of X-ray crystallography in understanding the solid-state structure of related compounds, we can examine the crystal structure of 4-Cyano-2-fluorobenzoic acid, the carboxylic acid precursor to this compound. The structural parameters of this analogue can be considered representative of the core benzonitrile framework.

In a study of a co-crystal involving 4-fluorobenzoic acid, another closely related analogue, detailed crystallographic data was obtained. The compound co-crystallized in the monoclinic space group P21/c. eurjchem.com This information is crucial for understanding the symmetry and packing arrangement of the molecules in the crystal lattice.

The analysis of such crystal structures reveals a network of intermolecular interactions that stabilize the solid-state assembly. For instance, in the crystal structure of the 4-fluorobenzoic acid co-crystal, the molecules are linked by N–H···O and O–H···O hydrogen bonds, forming supramolecular structures. eurjchem.com It is plausible that in the solid state, this compound would also exhibit significant intermolecular interactions, likely involving the cyano and ester functional groups, as well as the fluorine atom, which can participate in weaker hydrogen bonding and other electrostatic interactions.

The precise bond lengths and angles within the benzene ring and its substituents are determined with high precision through X-ray diffraction. For example, the carbon-carbon bonds within the aromatic ring, the carbon-nitrogen triple bond of the cyano group, and the bond lengths within the ester group can be accurately measured. These experimental values can then be compared with theoretical values obtained from computational modeling to understand the electronic effects of the substituents on the molecular geometry.

The planarity of the benzene ring and the orientation of the cyano and ester substituents relative to the ring are also key features revealed by X-ray crystallography. Deviations from planarity can indicate steric strain or specific intermolecular packing effects.

Table 1: Crystallographic Data for a 4-Fluorobenzoic Acid Analogue eurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z4
Calculated Density (g/cm³)1.470

This data is for a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid and is presented here as an illustrative example of crystallographic data for a related compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Cyano 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like Methyl 4-cyano-2-fluorobenzoate.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecule's geometry and predict a variety of electronic and molecular properties. irjweb.comresearchgate.net For this compound, these calculations would reveal key structural parameters and electronic descriptors. While specific experimental data for this exact molecule is not abundant in the literature, theoretical values can be reliably predicted.

Key molecular properties that are determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.netnankai.edu.cn

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Note: The following values are representative examples based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.)

PropertyPredicted ValueSignificance
Molecular Formula C₉H₆FNO₂Confirms the elemental composition. achemblock.com
Molecular Weight 179.15 g/mol Basic physical property. achemblock.com
Dipole Moment ~3.5 - 4.5 DIndicates a high degree of polarity due to electronegative F, O, and N atoms.
HOMO Energy ~ -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy ~ -1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) ~ 5.5 eVSuggests high kinetic stability and moderate reactivity. researchgate.netnankai.edu.cn

Potential Energy Surface Analysis and Reaction Pathway Modeling

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a molecule as a function of its geometry. researchgate.net By calculating the energy for numerous atomic arrangements, a multi-dimensional surface is generated that provides insight into stable conformations, transition states, and reaction pathways. nih.gov

For this compound, a key application of PES analysis is modeling the rotational barrier of the methyl ester group (-COOCH₃) relative to the benzene (B151609) ring. The planarity of this group is influenced by the steric hindrance from the ortho-fluorine atom and electronic effects. The PES would reveal the energy minima corresponding to the most stable rotational isomers (conformers) and the energy barriers (transition states) that separate them.

Furthermore, PES calculations can model reaction pathways, such as nucleophilic aromatic substitution or the reduction of the cyano group. researchgate.net For instance, modeling the approach of a nucleophile to the aromatic ring would help identify the most favorable reaction coordinate and calculate the activation energy for the reaction, providing a theoretical basis for observed reaction outcomes. Studies on related methylfluorobenzoates have used PES and electron density mapping to validate mechanisms related to C-F bond cleavage. researchgate.net

Electron Density Mapping and Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. researchgate.net It is calculated from the total electron density and is mapped onto a constant electron density surface. The MEP is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. chemsrc.comyoutube.com

The MEP map uses a color scale to denote different regions of electrostatic potential.

Red/Yellow areas indicate regions of negative potential, which are rich in electrons. These sites are attractive to electrophiles.

Blue areas indicate regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green areas represent regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show significant negative potential (red/yellow) localized around the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group due to their high electronegativity and lone pairs of electrons. researchgate.net These would be the primary sites for electrophilic attack or hydrogen bonding. The fluorine atom, while highly electronegative, will also influence the charge distribution on the aromatic ring. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring.

Conformational Analysis and Energetic Stability Predictions

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ester.

Computational methods are used to perform a systematic search of the potential energy surface to locate all stable conformers. frontiersin.org The relative energies of these conformers are then calculated to determine their thermodynamic stability and predict their population distribution at a given temperature.

For this molecule, two principal planar conformers related to the orientation of the methoxy (B1213986) group (-OCH₃) are expected:

Syn-conformer: The methyl group is oriented towards the fluorine atom. This conformation may experience some steric repulsion.

Anti-conformer: The methyl group is oriented away from the fluorine atom. This is generally the more stable conformation in similar ortho-substituted benzoates to minimize steric clash.

Studies on related molecules like 2-cyano-4-fluorobenzoic acid indicate a strong preference for the cyano group to remain coplanar with the benzene ring to maximize resonance stabilization. epa.gov It is expected that the ester group in this compound will also be largely coplanar with the ring in its lowest energy state.

Table 2: Predicted Relative Energies of this compound Conformers (Note: These are hypothetical values for illustrative purposes based on general principles of conformational analysis.)

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Predicted Population (at 298 K)
Anti ~180°0.0 (Most Stable)>95%
Syn ~0°~2.5<5%

Prediction of Reactivity Sites and Regioselectivity

Computational chemistry provides powerful tools for predicting the most likely sites of chemical reactivity on a molecule, a property known as regioselectivity. This is achieved by analyzing various calculated parameters, including the Molecular Electrostatic Potential (MEP) map, frontier molecular orbitals (HOMO and LUMO), and calculated atomic charges. nih.gov

For this compound, the presence of strong electron-withdrawing groups (the ortho-fluorine and para-cyano) significantly influences the reactivity of the aromatic ring.

Nucleophilic Attack: The electron-withdrawing nature of the substituents deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). The MEP analysis would suggest that the carbon atoms attached to the fluorine and cyano groups are electron-deficient and thus potential sites for nucleophilic attack. The fluorine atom itself is a good leaving group in SNA_r reactions.

Electrophilic Attack: As indicated by the MEP analysis, the most electron-rich sites are the nitrogen of the cyano group and the carbonyl oxygen. These are the most probable sites for protonation or interaction with other electrophiles. Electrophilic attack on the aromatic ring is disfavored, but if it were to occur, computational models could predict the least deactivated positions.

Reactivity of Functional Groups: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ester group can undergo hydrolysis to the corresponding benzoic acid or transesterification. Computational modeling of the reaction pathways for these transformations can determine the activation energies and predict the feasibility of these reactions.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of Methyl 4-cyano-2-fluorobenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR to identify aromatic protons (e.g., fluorine-substituted protons at δ 7.2–8.1 ppm) and 13C^{13}\text{C}-NMR to resolve carbonyl (C=O, ~168 ppm) and cyano (C≡N, ~115 ppm) carbons.
  • Infrared Spectroscopy (IR) : Confirm ester (C=O stretch at ~1720 cm1^{-1}) and cyano (C≡N stretch at ~2230 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., molecular ion peak at m/z 209.2) and fragmentation patterns.
  • Reference : Cross-validate spectral data with computational models generated from the InChI code (InChI=1S/C14H9FN2O...) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Esterification : React 4-cyano-2-fluorobenzoic acid with methanol using H2 _2SO4_4 as a catalyst under reflux.
  • Catalytic Coupling : Utilize copper acetate (Cu(OAc)2_2) in dichloromethane with molecular sieves to improve yield (up to 85% purity) .
  • Purification : Optimize purity (>95%) via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields for this compound derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under varying conditions (e.g., light vs. dark, presence/absence of NaOAc) to isolate critical factors. For example, HE–NaOAc complexes under visible light are essential for electron transfer in deoxygenative coupling .
  • Analytical Validation : Use HPLC to quantify byproducts and GC-MS to track intermediate species.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., catalyst loading, temperature).

Q. What strategies optimize reaction efficiency in photo-driven deoxygenative coupling of this compound?

  • Methodological Answer :

  • Photosensitizer Selection : Use 9,10-dicyanoanthracene (HE) with a reduction potential of −2.28 V vs. SCE to activate substrates under blue light.
  • Additive Screening : Sodium acetate (NaOAc) enhances electron transfer, improving yields by 30–40% compared to reactions without it .
  • Kinetic Monitoring : Employ in-situ UV-vis spectroscopy to track reaction progress and adjust light intensity dynamically.

Q. How can computational modeling predict reaction pathways for this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions like nucleophilic aromatic substitution.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using the InChI-derived 3D structure .
  • SAR Studies : Corrogate electronic effects (fluorine’s electronegativity, cyano’s electron-withdrawing nature) with bioactivity data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.